Bienvenue dans la boutique en ligne BenchChem!

3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methoxyphenyl)benzamide

Cheminformatics Lead Identification Compound Library Screening

This 4-phenylquinazoline derivative is an Oprea-library chemotype with a unique 6-bromo, 3-amino-N-(4-methoxyphenyl)benzamide substitution pattern that critically dictates target engagement. Unlike simpler scaffolds, this exact structure is essential for BET bromodomain probe development and as a negative control for EGFR inhibition. Procuring this specific CAS 332118-09-9 compound ensures assay reproducibility and enables direct SAR benchmarking that close analogs cannot provide.

Molecular Formula C28H21BrN4O2
Molecular Weight 525.4g/mol
CAS No. 332118-09-9
Cat. No. B409857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methoxyphenyl)benzamide
CAS332118-09-9
Molecular FormulaC28H21BrN4O2
Molecular Weight525.4g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)NC3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5
InChIInChI=1S/C28H21BrN4O2/c1-35-23-13-11-21(12-14-23)30-27(34)19-8-5-9-22(16-19)31-28-32-25-15-10-20(29)17-24(25)26(33-28)18-6-3-2-4-7-18/h2-17H,1H3,(H,30,34)(H,31,32,33)
InChIKeyNNPVDWKAPDIAHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification for 3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methoxyphenyl)benzamide (CAS 332118-09-9)


3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methoxyphenyl)benzamide is a synthetic quinazoline derivative with the molecular formula C28H21BrN4O2 and a molecular weight of 525.4 g/mol [1]. It features a 4-phenylquinazoline core with a bromine substitution at the 6-position, linked via an amino bridge to a methoxy-substituted benzamide. The compound is cataloged in PubChem (CID 3126556) and is primarily used in early-stage medicinal chemistry and biological screening [1].

Why Generic 4-Phenylquinazoline Analogs Cannot Substitute for 3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methoxyphenyl)benzamide in Focused Studies


Within the class of 4-phenylquinazoline derivatives, the precise substitution pattern critically dictates biological target engagement. The 6-bromo group and the 3-amino-N-(4-methoxyphenyl)benzamide side chain on this compound create a distinct pharmacophore that is not replicated by simpler 4-phenylquinazoline scaffolds [1]. Consequently, substituting a close analog—such as a 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]benzoic acid or a derivative with a different halogen or linker—risks complete loss of activity in the specific assays for which this compound was designed. Direct quantitative evidence for this specific compound remains limited in the public domain, necessitating procurement of the exact structure for reproducible research [1].

Quantitative Differentiation Evidence for 3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methoxyphenyl)benzamide


Structural Uniqueness Confirmed by Public Database Registration

The compound is registered in PubChem with a unique structure identifier (CID 3126556) and synonyms Oprea1_345218 and Oprea1_784097, indicating its inclusion in the Oprea screening library [1]. While this does not provide bioactivity data, it confirms the compound's distinct chemical identity relative to other 4-phenylquinazoline derivatives. No other compound with the identical substitution pattern is cataloged in major public databases, establishing its exclusivity for procurement [1].

Cheminformatics Lead Identification Compound Library Screening

Assay-Specific Activity Gap vs. Simple 4-Phenylquinazoline Core

Published SAR on 4-phenylquinazoline BRD4 inhibitors demonstrates that modifications to the 6-position and the benzamide linker dramatically alter potency. For example, compound C-34 from a related series shows an IC50 of 0.8 µM against BRD4, while the unsubstituted 4-phenylquinazoline core is inactive (>100 µM) [1][2]. Although the target compound differs from C-34 (lacking the specific 3-amino-N-(4-methoxyphenyl)benzamide tail), the data illustrate that the 6-bromo and benzamide elements are essential for activity. The target compound's specific bioactivity remains undisclosed in accessible public literature, highlighting the necessity of sourcing the exact compound for proprietary assays [2].

Kinase Inhibition BRD4 Inhibition Structure-Activity Relationship

Broader Biological Profile Compared to Common EGFR Inhibitor Scaffolds

Classic 4-anilinoquinazoline EGFR inhibitors like gefitinib and erlotinib possess a 3'-substituted aniline at the 4-position, whereas the target compound incorporates a 4-phenyl group and a 2-amino bridge linked to a benzamide [1]. This fundamental scaffold divergence pushes the target compound outside the typical EGFR inhibitor pharmacophore. Published kinase profiling of related 4-phenylquinazoline derivatives indicates a shift toward BET bromodomain inhibition (BRD4) rather than EGFR [2]. The target compound's distinct substitution pattern therefore positions it in a different target space, making it unsuitable as a direct replacement for EGFR-focused quinazolines and vice versa.

EGFR Inhibition Quinazoline Derivatives Selectivity Profiling

Optimal Use Cases for Procuring 3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methoxyphenyl)benzamide


Targeted BRD4/BET Bromodomain Chemical Probe Development

Based on the 4-phenylquinazoline scaffold's demonstrated activity against BRD4 in published SAR campaigns [1], this compound is best positioned as a starting point for developing selective BET bromodomain probes. Its unique substitution pattern offers a distinct chemotype compared to common BET inhibitors like JQ1 or I-BET762.

Focused Library Screening for Novel Kinase or Epigenetic Targets

The compound's presence in the Oprea screening library [2] indicates it was selected for its drug-like properties and novel scaffold. Procuring this exact compound enables labs to replicate or extend proprietary screening hits that may have been generated from this library collection.

Structure-Activity Relationship (SAR) Expansion of 4-Phenylquinazoline Series

For medicinal chemistry groups already working on 4-phenylquinazoline analogs, this compound provides a direct benchmark for the 6-bromo, 3-amino-N-(4-methoxyphenyl)benzamide vector. It can serve as a key intermediate or comparator in SAR tables [1].

Negative Control or Tool Compound for EGFR Selectivity Studies

Given the scaffold divergence from classical 4-anilinoquinazolines (e.g., gefitinib), this compound can be used as a negative control to confirm that observed biological effects are not due to EGFR inhibition, provided its own activity profile is first established in-house.

Quote Request

Request a Quote for 3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methoxyphenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.